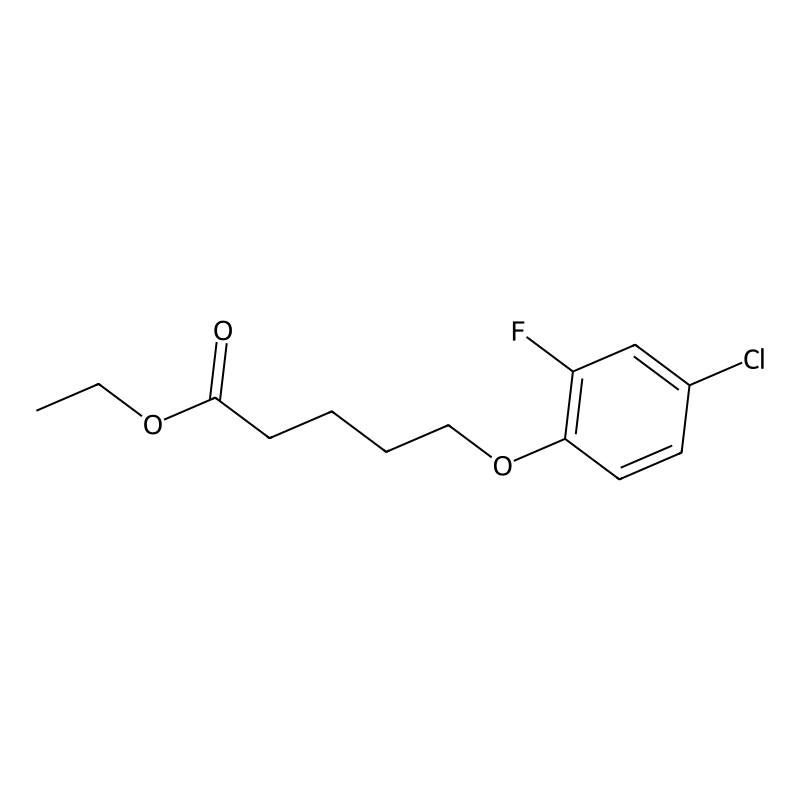Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate

Content Navigation
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate is an organic compound characterized by its molecular formula and a molecular weight of approximately 274.719 g/mol. This compound is a derivative of phenoxyacetic acid, featuring a phenoxy group substituted with chlorine and fluorine atoms, which contributes to its unique chemical properties and potential biological activities. The presence of halogen substituents can significantly influence the compound's reactivity and interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and agrochemicals.
- Nucleophilic Substitution: The chloro and fluoro substituents on the phenyl ring can be replaced by other nucleophiles under appropriate conditions. Common reagents for this reaction include sodium hydroxide or potassium carbonate in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
- Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives, using agents such as potassium permanganate or chromium trioxide in acidic conditions.
- Reduction: Reduction reactions can convert the ester group into an alcohol or other reduced forms, typically employing reducing agents like lithium aluminum hydride or sodium borohydride.
While specific biological activities of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate are not extensively documented, compounds with similar structures often exhibit significant biological properties. Chlorinated and fluorinated phenoxy compounds have demonstrated potential as herbicides, insecticides, and pharmaceutical agents targeting various diseases, including cancer. The unique arrangement of substituents in Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate may enhance its bioactivity compared to non-substituted analogs.
The synthesis of Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate typically involves the reaction of 4-chloro-2-fluorophenol with ethyl 5-bromopentanoate. This reaction is generally conducted in the presence of a base such as potassium carbonate, utilizing an organic solvent like DMF at elevated temperatures to facilitate nucleophilic substitution. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring consistent product quality and yield through controlled reaction conditions .
Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate has several applications across different fields:
- Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
- Biology: Investigated for potential biological activities, including antimicrobial and anti-inflammatory properties.
- Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.
- Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Interaction studies involving Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate are crucial for understanding its pharmacodynamics and toxicology. Preliminary studies could include examining its binding affinity to specific enzymes or receptors, which may provide insights into its therapeutic potential. Understanding these interactions is essential for advancing this compound towards practical applications in pharmaceuticals and agricultural formulations.
Several compounds share structural similarities with Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate. Here are notable examples:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Ethyl 5-(4-bromo-2-fluorophenoxy)pentanoate | Bromine instead of chlorine | Potentially different bioactivity due to bromine's larger size |
| Ethyl 5-(3-chloro-4-fluorophenoxy)pentanoate | Different position of chlorine and fluorine | May exhibit altered reactivity patterns |
| Ethyl 5-(4-chloro-3-fluorophenoxy)pentanoate | Different position of fluorine | Distinct chemical properties compared to other isomers |
| Ethyl 5-(4-chloro-3-methylphenoxy)pentanoate | Methyl group instead of fluorine | Could have different biological activities |
These comparisons highlight how variations in halogen substitutions can significantly affect biological activity and chemical reactivity, making Ethyl 5-(4-chloro-2-fluoro-phenoxy)pentanoate a unique candidate for further research.






